3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one
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Overview
Description
3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one is a versatile chemical compound known for its unique structural features and reactivity. This compound is used in various scientific research fields, including drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of 3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which then undergo addition with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired spiro compound .
Chemical Reactions Analysis
3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactivity and structural features.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Researchers explore its potential as a lead compound in drug discovery, particularly for its kinase inhibitory activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one can be compared to other spiro compounds, such as spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles] and spiro[pyrazole-4,1’-pyrrolo[3,2-b]pyridines]. These compounds share similar structural features but differ in their reactivity and biological activities. The uniqueness of 3’H-Spiro{oxane-4,1’-pyrrolo[3,2-b]pyridine}-2’-one lies in its specific combination of oxane and pyrrolo[3,2-b]pyridine rings, which confer distinct chemical and biological properties .
Similar Compounds
- Spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles]
- Spiro[pyrazole-4,1’-pyrrolo[3,2-b]pyridines]
- Pyrrolo[1,2-a]pyrazines
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)9-8(13-10)2-1-5-12-9/h1-2,5H,3-4,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZUONYJHHVRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=N3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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